molecular formula C13H25N3O2 B14782665 N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide

Cat. No.: B14782665
M. Wt: 255.36 g/mol
InChI Key: QDDWJOZCLFZMNM-UHFFFAOYSA-N
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Description

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the amino acid moiety, and finally, the acetamide group. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate
  • (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(isopropyl)carbamate

Uniqueness

Compared to similar compounds, (S)-N-((1-(2-Amino-3-methylbutanoyl)piperidin-4-yl)methyl)acetamide offers unique structural features, such as the specific arrangement of functional groups and stereochemistry. These features can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-6-4-11(5-7-16)8-15-10(3)17/h9,11-12H,4-8,14H2,1-3H3,(H,15,17)

InChI Key

QDDWJOZCLFZMNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)C)N

Origin of Product

United States

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